![molecular formula C39H78O19 B1192896 Hydroxy-PEG16-t-butyl ester](/img/structure/B1192896.png)
Hydroxy-PEG16-t-butyl ester
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Overview
Description
Hydroxy-PEG16-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Scientific Research Applications
Biomedical Applications :
- Hydroxy-PEG16-t-butyl ester derivatives are used in biomedical applications, particularly in drug PEGylation, biomaterial surface modification, and hydrogel-based implants and tissue scaffolds (Tong et al., 2011).
Drug Delivery Systems :
- A study describes the use of this compound in the development of polyurethane hydrogels for controlled drug release. These hydrogels combine hydrophobic biodegradable poly(e-caprolactone) diols and hydrophilic poly(ethylene glycol), showing promise for biomedical applications (París et al., 2013).
Material Science and Engineering :
- The compound is used in the synthesis of block copolymers for various applications. A study reports the facile synthesis of multi-block copolymers containing poly(ester–amide) segments, indicating its potential in creating novel materials (Lv et al., 2013).
- Another research focuses on the atomic force microscopy-based thermal lithography of poly(tert-butyl acrylate) block copolymer films for bioconjugation, highlighting its application in nanotechnology and surface chemistry (Duvigneau et al., 2008).
Biodegradable Polymers :
- This compound is involved in the synthesis of biodegradable polymers. For example, a study explores the hydrolytic degradation and mechanical property study of poly(ester urethane)s, which are synthesized using poly[(R)-3-hydroxybutyrate] and poly(ethylene glycol) (Li et al., 2005).
Hydrogel Formation and Biocompatibility :
- Research on hydrogels formed by oxo-ester mediated native chemical ligation, utilizing this compound, has been conducted. These hydrogels are useful in drug delivery and tissue engineering due to their biocompatibility and chemical properties (Strehin et al., 2013).
Surface Chemistry and Interaction with Cells :
- A study investigates the effect of surface property of different polyether-ester copolymers, including those involving this compound, on the growth of smooth muscle cells and endothelial cells, highlighting its importance in tissue engineering and regenerative medicine (Chen et al., 2005).
properties
Molecular Formula |
C39H78O19 |
---|---|
Molecular Weight |
851.03 |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H78O19/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h40H,4-37H2,1-3H3 |
InChI Key |
WXQNBVUETAEZHW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Hydroxy-PEG16-t-butyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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